molecular formula C15H18O8 B1243236 4-O-beta-D-glucosyl-4-coumaric acid CAS No. 14364-05-7

4-O-beta-D-glucosyl-4-coumaric acid

Cat. No. B1243236
CAS RN: 14364-05-7
M. Wt: 326.3 g/mol
InChI Key: LJFYQZQUAULRDF-FDGSXQGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-beta-D-glucosyl-trans-4-coumaric acid is a 4-O-beta-D-glucosyl-4-coumaric acid in which the double bond has trans-configuration. It has a role as a plant metabolite. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-4-coumarate.

Scientific Research Applications

Natural Occurrence and Identification

  • Identification in Plants: 4-O-beta-D-glucosyl-4-coumaric acid and related compounds have been identified in various plants, such as Salvia officinalis and Acanthus ilicifolius. These studies highlight the natural occurrence and chemical diversity of this compound in the plant kingdom (Lu & Foo, 2000); (Wu et al., 2003).

Biosynthesis and Metabolism

  • Metabolism in Sphagnum Fallax: In Sphagnum fallax, a moss, 4-O-beta-D-glucosyl-4-coumaric acid is biosynthesized and accumulates, demonstrating the compound's metabolic pathway in certain plants (Rasmussen et al., 1996).

Antioxidant Properties

  • Antioxidant Activity: Studies have shown that 4-coumaric acid and its derivatives, such as 4-O-beta-D-glucosyl-4-coumaric acid, possess antioxidant properties. These studies contribute to understanding the potential health benefits of this compound (Guglielmi et al., 2003); (Kilic & Yeşiloğlu, 2013).

Antitumor Activity

  • Effect on Lung Cancers: A derivative of 4-O-beta-D-glucosyl-4-coumaric acid has been studied for its antitumor activity against lung cancers, indicating the potential therapeutic applications of this compound in cancer treatment (Peng et al., 2015).

Application in Biotechnology

  • Biosynthesis in Microorganisms: Research has been conducted on the artificial biosynthesis of related phenylpropanoic acids, including 4-coumaric acid, in microorganisms like Escherichia coli, showcasing the compound's potential in biotechnological applications (Kang et al., 2012).

properties

CAS RN

14364-05-7

Product Name

4-O-beta-D-glucosyl-4-coumaric acid

Molecular Formula

C15H18O8

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3+/t10-,12-,13+,14-,15-/m1/s1

InChI Key

LJFYQZQUAULRDF-FDGSXQGBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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